Spectroscopic Data for 5-Ethynylthiophene-2-carboxylic acid: An In-depth Technical Guide
Spectroscopic Data for 5-Ethynylthiophene-2-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethynylthiophene-2-carboxylic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. The thiophene-2-carboxylic acid scaffold is a well-established pharmacophore, while the terminal ethynyl group offers a versatile handle for further chemical modifications, such as click chemistry or Sonogashira coupling reactions. Accurate and comprehensive spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound, ensuring the reliability and reproducibility of downstream applications.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5-Ethynylthiophene-2-carboxylic acid, based on the analysis of its structural analogues.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | ~7.40 - 7.60 | Doublet (d) | ~4.0 |
| H4 | ~7.20 - 7.40 | Doublet (d) | ~4.0 |
| Ethynyl-H | ~4.00 - 4.20 | Singlet (s) | N/A |
| Carboxyl-OH | ~13.0 - 13.5 | Broad Singlet (br s) | N/A |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (Carboxyl) | ~162 - 164 |
| C5 | ~120 - 125 |
| C3 | ~135 - 138 |
| C4 | ~127 - 130 |
| C (Ethynyl) | ~80 - 85 |
| C-H (Ethynyl) | ~75 - 80 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| C≡C-H Stretch (Alkyne) | ~3300 | Strong, Sharp |
| C≡C Stretch (Alkyne) | ~2100 - 2150 | Medium to Weak |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |
| C-O Stretch (Carboxylic Acid) | 1200 - 1300 | Strong |
| O-H Bend (Carboxylic Acid) | 920 - 950 | Broad |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 152.00 | Molecular Ion |
| [M-OH]⁺ | 135.00 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 107.00 | Loss of carboxyl group |
Experimental Protocols
Synthesis of 5-Ethynylthiophene-2-carboxylic acid
A plausible and commonly employed synthetic route to 5-Ethynylthiophene-2-carboxylic acid is via a Sonogashira cross-coupling reaction of its bromo-precursor, 5-Bromothiophene-2-carboxylic acid, with a protected acetylene source, followed by deprotection.[1][2]
Protocol: Sonogashira Coupling and Deprotection
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 5-Bromothiophene-2-carboxylic acid (1 equivalent) in a suitable solvent such as a mixture of toluene and diisopropylamine.
-
Catalyst Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents), and a copper(I) co-catalyst, such as copper(I) iodide (CuI, 0.04-0.10 equivalents).
-
Acetylene Addition: Add trimethylsilylacetylene (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to a temperature of 50-70 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Deprotection: Once the coupling reaction is complete, cool the mixture to room temperature. Add a desilylating agent, such as potassium carbonate in methanol, and stir for 1-2 hours.
-
Workup: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: Synthetic workflow for 5-Ethynylthiophene-2-carboxylic acid.
Spectroscopic Analysis Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse.
-
Spectral width: -2 to 14 ppm.
-
Number of scans: 16-32.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.
-
Instrumentation: Record the spectrum on an FTIR spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Use Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
Interpretation of Spectroscopic Data
¹H NMR Spectrum
The ¹H NMR spectrum is expected to show four distinct signals. The two doublets in the aromatic region (~7.2-7.6 ppm) correspond to the two protons on the thiophene ring.[3][4] The characteristic downfield shift of the carboxylic acid proton (~13.0-13.5 ppm) is due to its acidic nature and participation in hydrogen bonding.[3][4] The singlet at around 4.0-4.2 ppm is indicative of the terminal acetylenic proton.
¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (~162-164 ppm). The four carbons of the thiophene ring will resonate in the aromatic region (~120-138 ppm). The two sp-hybridized carbons of the ethynyl group will have characteristic chemical shifts in the range of 75-85 ppm.
Infrared (IR) Spectrum
The IR spectrum will clearly show the presence of the key functional groups. The very broad absorption band from 2500-3300 cm⁻¹ is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid.[3][5] A sharp, strong peak around 3300 cm⁻¹ will confirm the C-H stretch of the terminal alkyne. The C≡C triple bond stretch will appear as a medium to weak band in the 2100-2150 cm⁻¹ region. The strong carbonyl (C=O) absorption of the carboxylic acid is expected between 1680 and 1710 cm⁻¹.[3][5]
Mass Spectrum
The mass spectrum will show the molecular ion peak at m/z 152, corresponding to the molecular weight of 5-Ethynylthiophene-2-carboxylic acid. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical ([M-OH]⁺) and the loss of the entire carboxyl group ([M-COOH]⁺).[6][7]
Caption: Spectroscopic techniques for structural elucidation.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for 5-Ethynylthiophene-2-carboxylic acid. By leveraging experimental data from its precursors and fundamental spectroscopic principles, a detailed and reliable set of expected spectral data has been compiled. The provided experimental protocols for both synthesis and analysis offer a practical framework for researchers working with this versatile compound. This guide serves as a valuable resource for the unambiguous characterization and quality control of 5-Ethynylthiophene-2-carboxylic acid, thereby supporting its application in drug discovery and materials science.
References
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PubChem. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700. [Link]
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iChemical. 5-bromo-thiophene-2-carboxylic acid, CAS No. 7311-63-9. [Link]
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NIST WebBook. Thiophene-2-carboxylic acid ethyl ester. [Link]
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NIH. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]
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IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]
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Organic Chemistry Portal. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. [Link]
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